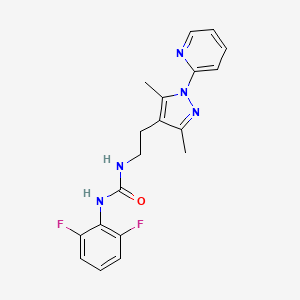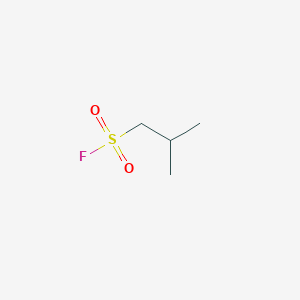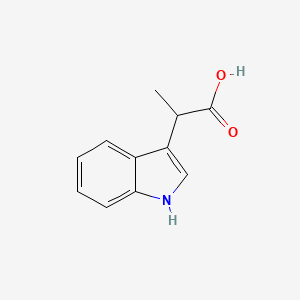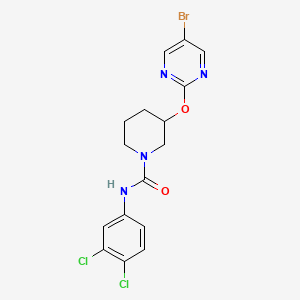![molecular formula C9H7F3N4O B2777850 5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one CAS No. 1244030-97-4](/img/structure/B2777850.png)
5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. TFMPP is a popular research chemical that is used in scientific studies to investigate the mechanisms of action and physiological effects of various compounds.
Scientific Research Applications
Drug Development and Pharmacology
Berotralstat has been investigated for its potential as a drug molecule. It falls within the category of FDA-approved drugs containing the TFM group. Researchers have explored its synthesis, pharmacological properties, and uses for various diseases and disorders . Further studies may reveal its efficacy in specific therapeutic areas.
Chemical Derivatization of Surfaces
The compound’s TFM group can be leveraged for chemical derivatization. For instance, 3,5-bis(trifluoromethyl)phenyl isocyanate has been used in the derivatization of amino-functionalized model surfaces . This application is relevant in materials science and surface modification.
Synthetic Chemistry and Functional Group Transformations
Researchers have synthesized a series of 4-(hetero)arylaminotriazoles, including those with a TFM group. These compounds exhibit diverse reactivity patterns, making them valuable for synthetic chemistry and functional group transformations . Berotralstat’s unique structure contributes to this versatility.
Catalysis and Reaction Mechanisms
The TFM group can influence reaction pathways. For example, the protodeboronation of pinacol boronic esters has been explored using less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium. This approach prevents aryl addition to specific functional groups, leading to the formation of complex molecules . Berotralstat’s TFM group could similarly impact catalytic processes.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors, contributing to their biological activity .
Mode of Action
It is known that the trifluoromethyl group in organic compounds often contributes to their biological activity by enhancing the lipophilicity and metabolic stability of the molecule . This can influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with similar structures have been known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that the trifluoromethyl group can enhance the metabolic stability of organic compounds , which could potentially impact the bioavailability of this compound.
Result of Action
The wide range of biological activities associated with similar compounds suggests that this compound could potentially have diverse molecular and cellular effects .
properties
IUPAC Name |
3-[3-amino-5-(trifluoromethyl)phenyl]-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-4(2-6(13)3-5)7-14-8(17)16-15-7/h1-3H,13H2,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJLSDSIZMEPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)C2=NNC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2777774.png)



![5-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2777781.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2777783.png)
![6-Isopropyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2777785.png)

![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2777788.png)
